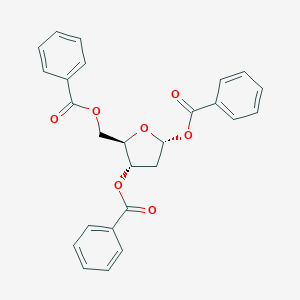
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is a sugar derivative that has shown great potential in various scientific research applications. It is a complex molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose. One area of research is the development of new drugs and therapies based on its properties. Another area of research is the study of its interactions with various enzymes and proteins in the body. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a complex molecule that has shown great potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been achieved using various methods. One of the most common methods involves the reaction of 2-deoxy-D-ribose with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzoyl chloride and triethylamine again to obtain this compound. Other methods involve the use of protecting groups and various reagents to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
1,3,5-tribenzoate-2-deoxy-alpha-D-erythro-pentofuranose has been used in various scientific research applications. One of the most common applications is in the field of carbohydrate chemistry, where it has been used as a building block for the synthesis of more complex carbohydrates. It has also been used in the synthesis of nucleosides and nucleotides, as well as in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
114817-70-8 |
|---|---|
Molekularformel |
C26H22O7 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |
InChI-Schlüssel |
BEODWWVAXXZRMB-YTFSRNRJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
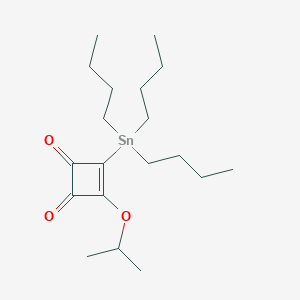
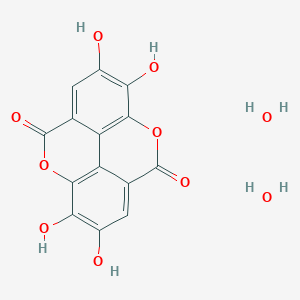

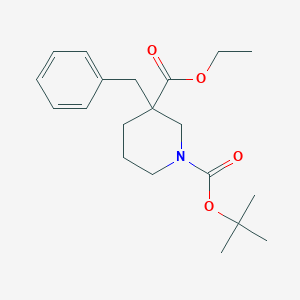
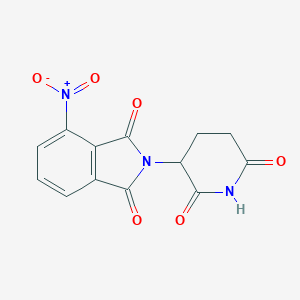


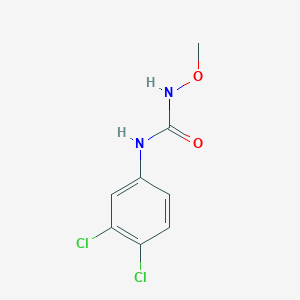
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

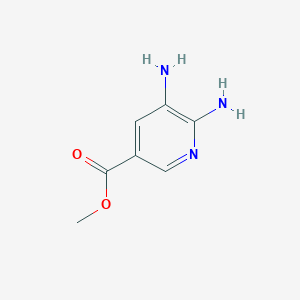
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
